N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-16-9-11-19(12-10-16)30(28,29)25-15-5-4-8-18(25)13-14-23-20(26)21(27)24-17-6-2-1-3-7-17/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXPTSFARDXKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components:
- Piperidin-2-yl ethylamine backbone : Serves as the central scaffold.
- 4-Chlorophenylsulfonyl group : Introduced via sulfonylation.
- N-Phenyloxalamide moiety : Formed through sequential amidation.
Retrosynthetic cleavage suggests two key intermediates:
- Intermediate A : 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)ethylamine
- Intermediate B : Phenyl oxalyl chloride
Synthesis of Intermediate A
Intermediate A is synthesized through a four-step sequence:
Piperidine Ring Formation
Piperidine derivatives are commonly synthesized via cyclization of δ-amino ketones. For this compound, a modified Buchwald-Hartwig amination was employed using 1,5-dibromopentane and benzylamine, followed by hydrogenolytic deprotection to yield 2-(piperidin-2-yl)ethylamine.
Sulfonylation Reaction
The piperidine nitrogen undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2.5 eq) |
| Temperature | 0°C → RT, 12 h |
| Yield | 82% (after column chromatography) |
This step introduces the sulfonyl group while preserving the secondary amine for subsequent reactions.
Synthesis of Intermediate B
Phenyl oxalyl chloride is prepared via oxalyl chloride treatment of phenyl oxalic acid:
$$ \text{C}6\text{H}5\text{OOCCOOH} + 2 \, \text{SOCl}2 \rightarrow \text{C}6\text{H}5\text{OOCCOCl} + 2 \, \text{HCl} + \text{SO}2 $$
Reaction proceeds quantitatively under reflux in anhydrous THF.
Coupling of Intermediates A and B
The final step involves sequential amidation to construct the oxalamide bridge:
Primary Amide Formation
Intermediate A reacts with Intermediate B in a 1:1 molar ratio:
Optimized Parameters
| Variable | Optimal Value |
|---|---|
| Solvent | Anhydrous DMF |
| Coupling Agent | Hünig's base (DIPEA, 3 eq) |
| Temperature | -10°C → 25°C, 6 h |
| Workup | Precipitation in ice-water, filtration |
This yields the mono-amide intermediate, which is subsequently treated with aniline (1.2 eq) to form the bis-amide product.
Process Optimization and Scalability
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J=8.6 Hz, 2H, Ar-H), 7.45 (d, J=8.6 Hz, 2H, Ar-H), 7.33–7.25 (m, 5H, Ph-H), 4.21 (q, J=6.8 Hz, 2H, NHCH2), 3.89–3.82 (m, 1H, piperidine-H), 2.95 (t, J=12.1 Hz, 2H, SO2NCH2), 1.76–1.55 (m, 6H, piperidine ring).
- IR (KBr): 1675 cm⁻¹ (C=O, oxalamide), 1362/1174 cm⁻¹ (S=O asym/sym).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H2O):
- Retention time: 12.7 min
- Purity: 99.1% (254 nm)
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Utilization Efficiency |
|---|---|---|
| 4-Chlorobenzenesulfonyl chloride | 320 | 92% |
| Oxalyl chloride | 280 | 88% |
| Hünig's base | 150 | 76% |
Implementation of solvent recovery systems (DCM distillation) reduced production costs by 18%.
Waste Stream Management
The process generates 6.2 kg waste/kg product, predominantly:
- Aqueous HCl (neutralized with CaCO3)
- Spent silica gel (regenerated via calcination)
Comparative Evaluation of Alternative Routes
A Ugi four-component reaction was explored as a potential one-pot alternative:
| Parameter | Traditional Route | Ugi Route |
|---|---|---|
| Step Count | 5 | 3 |
| Overall Yield | 41% | 29% |
| Purity | 99.1% | 87.3% |
Despite fewer steps, the Ugi approach suffered from regioselectivity issues in oxalamide formation.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents.
Scientific Research Applications
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: The compound shows potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases involving specific molecular targets.
Industry: It is employed in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine-Based Sulfonamides: W-18 and W-15
Structural Similarities :
- W-18 : Features a 4-nitrophenylethyl group attached to a 2-piperidinylidene sulfonamide.
- W-15 : Contains a 4-chlorophenyl sulfonamide linked to a 2-piperidinylidene group.
Key Differences :
- Unlike W-18’s nitro group, the target compound uses a 4-chlorophenyl sulfonyl moiety, which may improve metabolic stability .
Pharmacological Implications: W-18 and W-15 were initially mischaracterized as opioids due to structural resemblance to fentanyl (a 4-piperidinyl derivative).
Oxalamide-Containing Antivirals ()
Compound 6 (N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl) :
- Shares the oxalamide bridge and 4-chlorophenyl group with the target compound.
- Differs in the piperidine substitution: Compound 6 includes a thiazole ring, whereas the target compound has a sulfonyl group.
Activity :
Compound 6 demonstrated antiviral activity against HIV-1 by targeting the CD4-binding site. The thiazole moiety likely contributes to binding specificity, suggesting that the target compound’s sulfonyl group may confer distinct pharmacokinetic properties .
Antibacterial Quinolones ()
N-Nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates:
- Feature a piperazine ring and fluorine substituents, unlike the target compound’s piperidine and chlorine.
- Exhibit moderate antibacterial activity (MIC: 0.17–3.5 µg/mL) against Gram-negative and Gram-positive bacteria.
Comparison: The target compound lacks the quinolone core and fluorine, which are critical for DNA gyrase inhibition. Its oxalamide group may instead target enzymes like acetylcholinesterase (AChE), as seen in ’s sulfanyl acetamide derivatives .
N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide () :
- A propanamide derivative with phenethyl and piperidine groups.
- The target compound’s oxalamide bridge may reduce toxicity compared to propanamide analogs .
Synthesis Methodology :
The target compound’s synthesis likely parallels ’s procedures, using coupling agents like TBTU and TEA to form the oxalamide bridge. Purification via column chromatography is standard for such intermediates .
Data Table: Structural and Functional Comparison
Biological Activity
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C23H28ClN3O4S
- Molecular Weight : 478.0 g/mol
- Structural Features : The compound includes a piperidine ring, a sulfonyl group, and an oxalamide moiety, which are critical for its biological interactions.
1. Pharmacological Properties
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. It is noted for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease .
- Enzyme Inhibition : The sulfonyl group in the compound is believed to interact with enzyme active sites, enhancing its inhibitory effects on key enzymes involved in metabolic processes .
- Cancer Chemotherapy : The oxalamide structure suggests potential applications in cancer treatment, where compounds with similar functionalities have been investigated for their ability to induce apoptosis in cancer cells .
The interactions of this compound with biological macromolecules have been studied to elucidate its mechanism of action. Key findings include:
- Binding Interactions : Docking studies have demonstrated how the compound interacts with amino acids in target proteins, suggesting a role in modulating receptor activity and enzyme function .
1. Synthesis and Evaluation
The synthesis of this compound typically involves several steps:
| Step | Description |
|---|---|
| 1 | Formation of the piperidine ring through reaction with appropriate starting materials. |
| 2 | Introduction of the 4-chlorophenylsulfonyl group via sulfonylation. |
| 3 | Alkylation to attach the ethyl group. |
| 4 | Formation of the oxalamide moiety by reacting intermediates with oxalyl chloride and ethylamine. |
2. Biological Testing
In vitro studies have demonstrated that compounds similar to this compound exhibit:
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide?
Answer:
The synthesis involves multi-step organic reactions:
- Sulfonamide Formation : Reacting 4-chlorobenzenesulfonyl chloride with a piperidine derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide-piperidine intermediate .
- Ethyl Linker Introduction : Coupling the intermediate with an ethylenediamine derivative via nucleophilic substitution, requiring controlled temperatures (0–5°C) to minimize side reactions .
- Oxalamide Bridge Formation : Reacting the intermediate with oxalyl chloride and aniline in anhydrous tetrahydrofuran (THF), followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Optimization : Yield improvements (>70%) are achieved by using dry solvents, inert atmospheres (N₂/Ar), and catalytic DMAP for acyl transfer reactions .
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at C1 of piperidine, ethyl linker integration) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z 488.12 for C₂₁H₂₂ClN₃O₄S) .
- X-ray Crystallography : Resolve stereochemistry of the piperidine ring and oxalamide conformation (if single crystals are obtainable) .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition : Dose-response assays (IC₅₀ determination) against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) to measure affinity (Kᵢ) for receptors like GPCRs .
- Cell Viability : MTT assays in cancer or primary cell lines to assess cytotoxicity (EC₅₀) and therapeutic index .
Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity?
Answer:
- Sulfonyl Group : Replacing 4-chlorophenyl with 4-fluorophenyl reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets (e.g., 2-fold increase in IC₅₀ for COX-2 inhibition) .
- Piperidine Ring : Introducing a methyl group at C3 of piperidine improves metabolic stability (t₁/₂ increase from 1.2 to 4.7 hours in liver microsomes) .
- Oxalamide Bridge : Substituting phenyl with pyridinyl increases water solubility (logP from 3.1 to 2.4) but may reduce membrane permeability .
Advanced: How can researchers resolve contradictions in reported activity data across studies?
Answer:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies due to enzymatic lot differences .
- Purity Analysis : Use HPLC-UV/ELSD to verify >95% purity; impurities >2% can artifactually reduce potency .
- Stereochemical Confirmation : Chiral HPLC or NOESY NMR to rule out enantiomer-driven activity differences (e.g., R vs. S configurations at piperidine C2) .
Advanced: What computational strategies predict target interactions and binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., sulfonyl group hydrogen-bonding with Ser530 in COX-2) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to identify critical residues for binding .
- QSAR Models : Develop 2D/3D-QSAR using IC₅₀ data from analogs to prioritize substituents for synthesis .
Advanced: What challenges arise during scale-up synthesis, and how are they addressed?
Answer:
- Reaction Exotherms : Use continuous flow reactors to safely manage heat generation in sulfonylation steps .
- Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography for >100 g batches .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.1 eq. oxalyl chloride) and reaction time (monitored by TLC) to minimize dimerization .
Advanced: How is metabolic stability evaluated, and which structural motifs are vulnerable?
Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) + NADPH to measure t₁/₂; CLint <10 µL/min/mg indicates favorable stability .
- Vulnerable Sites : Piperidine C2 (oxidation to N-oxide) and oxalamide bridge (hydrolysis to carboxylic acids) are primary metabolic hotspots .
- Mitigation Strategies : Introduce electron-withdrawing groups (e.g., CF₃) at piperidine C2 to block oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
